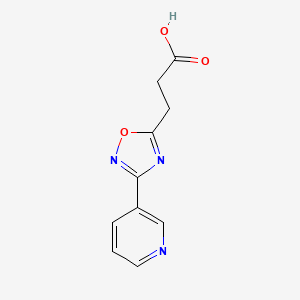

3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c14-9(15)4-3-8-12-10(13-16-8)7-2-1-5-11-6-7/h1-2,5-6H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXBCTUNCOJZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390212 | |

| Record name | 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876716-11-9 | |

| Record name | 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid

CAS Number: 876716-11-9[1]

This technical guide provides a comprehensive overview of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid, including its chemical properties, synthesis, and crystallographic data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a heterocyclic compound containing a pyridine ring linked to a 1,2,4-oxadiazole core, with a propanoic acid side chain. The 1,2,4-oxadiazole moiety is a well-known pharmacophore present in a variety of biologically active compounds.[2][3]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 876716-11-9 | [1] |

| Molecular Formula | C₁₀H₉N₃O₃ | [1] |

| Molecular Weight | 219.20 g/mol | [4] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound has been reported.[2] The synthesis is a two-step process starting from a nitrile.

Synthesis of Amidoxime Intermediate

-

To a solution of the starting nitrile (0.2 mol) in ethanol (20 mL), add hydroxylamine hydrochloride (0.4 mol) dissolved in water (40 mL).

-

Slowly add a solution of anhydrous sodium carbonate (0.4 mol) in water (120 mL) to the reaction mixture.

-

Stir the resulting mixture at 358 K (85 °C) for 5 hours.

-

Concentrate the mixture under vacuum to reduce the volume of water.

-

Filter the resulting suspension to collect the solid amidoxime.

-

Wash the solid with cold water and dry under vacuum.

Synthesis of this compound

-

Thoroughly triturate a mixture of the dried amidoxime (0.04 mol) and succinic anhydride (0.08 mol).

-

Heat the mixture in an oil bath to 403 K (130 °C) and maintain this temperature for 4 hours.

-

The final product, this compound, is obtained after the reaction is complete.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction.[2] The compound crystallizes in an orthorhombic system.[2] The pyridine ring is nearly coplanar with the 1,2,4-oxadiazole ring, with a dihedral angle of 11.3(1)°.[2][4] The plane of the carboxyl group is rotated by 8.4(2)° with respect to the oxadiazole ring.[2][4] In the crystal, molecules are linked by intermolecular O—H⋯N hydrogen bonds, forming chains along the c-axis.[2]

Table 2: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₀H₉N₃O₃ |

| Formula weight | 219.20 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 6.1298 (12) |

| b (Å) | 6.8194 (14) |

| c (Å) | 23.426 (5) |

| Volume (ų) | 979.2 (3) |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 293 |

| Reflections collected | 8147 |

| Independent reflections | 1138 |

| R[F² > 2σ(F²)] | 0.034 |

| wR(F²) | 0.083 |

| Goodness-of-fit on F² | 1.00 |

Data sourced from Zhang et al. (2010).[2]

Potential Biological Activity

While there is no specific biological activity reported for this compound, the 1,2,4-oxadiazole scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties.[2]

Derivatives of 1,2,4-oxadiazole have been investigated for various therapeutic applications, including as anti-inflammatory and analgesic agents.[3] Furthermore, compounds containing the pyridin-oxadiazole core have been explored for their potential as antibacterial agents and inhibitors of enzymes such as GSK-3.

Conclusion

This compound is a well-characterized compound with a defined synthesis protocol and detailed crystallographic data. While its specific biological activities have not yet been reported, its structural features, particularly the presence of the 1,2,4-oxadiazole ring, suggest that it may be a valuable building block for the development of novel therapeutic agents. Further research is warranted to explore the pharmacological potential of this compound and its derivatives.

References

An In-depth Technical Guide to 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic Acid: Molecular Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document summarizes key quantitative data, details experimental protocols for its synthesis, and provides a visual representation of the synthetic workflow.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole core, which is further substituted with a propanoic acid side chain. Its chemical formula is C₁₀H₉N₃O₃, and it has a molecular weight of 219.20 g/mol .[1][2] The CAS registry number for this compound is 876716-11-9.[2]

Crystallographic Data

X-ray diffraction studies have provided detailed insights into the three-dimensional structure of the molecule. The compound crystallizes in an orthorhombic system.[1] Key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₁₀H₉N₃O₃ |

| Molecular Weight | 219.20 g/mol |

| Crystal System | Orthorhombic |

| a | 6.1298 (12) Å |

| b | 6.8194 (14) Å |

| c | 23.426 (5) Å |

| V | 979.2 (3) ų |

| Z | 4 |

Table 1: Crystallographic data for this compound.[1]

Structurally, the pyridine ring and the 1,2,4-oxadiazole ring are nearly coplanar.[1][3] The dihedral angle between the benzene ring (referring to the pyridine ring in the source) and the heterocyclic ring is 11.3 (1)°.[1][3] The propanoic acid side chain adopts an extended conformation.[1][3] In the crystal structure, molecules are linked by intermolecular O—H···N hydrogen bonds, forming a chain structure.[1][3]

Synthesis of this compound

The synthesis of the title compound is a two-step process. The first step involves the preparation of a key intermediate, pyridin-3-carboxamidoxime. The second step is the reaction of this intermediate with succinic anhydride to form the final product.

Experimental Protocols

Step 1: Synthesis of Pyridin-3-carboxamidoxime

The synthesis of the amidoxime intermediate from a nitrile precursor is a common route in the synthesis of 1,2,4-oxadiazoles.

-

Materials:

-

3-Cyanopyridine (nitrile precursor)

-

Hydroxylamine hydrochloride

-

Anhydrous sodium carbonate

-

Ethanol

-

Water

-

-

Procedure:

-

A solution of 3-cyanopyridine (0.2 mol) in ethanol (20 mL) is prepared.

-

Hydroxylamine hydrochloride (0.4 mol) is dissolved in water (40 mL) and added to the nitrile solution.

-

A solution of anhydrous sodium carbonate (0.4 mol) in water (120 mL) is slowly added to the reaction mixture.

-

The mixture is stirred at 358 K (85 °C) for 5 hours.

-

The mixture is then concentrated under vacuum to reduce the volume of water.

-

The resulting suspension is filtered to collect the solid amidoxime.

-

The solid is washed with cold water and dried under vacuum.

-

Step 2: Synthesis of this compound

The final product is synthesized through the reaction of the amidoxime with succinic anhydride.

-

Materials:

-

Pyridin-3-carboxamidoxime (from Step 1)

-

Succinic anhydride

-

Ethanol (for recrystallization)

-

Methanol (for obtaining X-ray quality crystals)

-

-

Procedure:

-

A thoroughly triturated mixture of pyridin-3-carboxamidoxime (0.04 mol) and succinic anhydride (0.08 mol) is prepared.

-

The mixture is heated in an oil bath to 403 K (130 °C) and maintained at this temperature for 4 hours.

-

The reaction mixture is then cooled to room temperature.

-

The crude product is washed with cold water and filtered.

-

The product is recrystallized from ethanol to yield the purified compound.

-

Block-shaped crystals suitable for X-ray diffraction can be obtained from methanol.

-

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process.

Caption: Synthesis workflow for this compound.

Potential Applications

While this document focuses on the molecular structure and synthesis, it is noteworthy that the 1,2,4-oxadiazole moiety is a well-known pharmacophore present in a variety of biologically active compounds. Further research into the biological activity of this compound and its derivatives could be a promising area for drug discovery and development.

References

An In-depth Technical Guide to 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic Acid

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid, a heterocyclic compound belonging to the 1,2,4-oxadiazole class. It covers the compound's chemical identity, structural data, a detailed synthesis protocol, and the broader context of the biological activities associated with 1,2,4-oxadiazole derivatives.

Chemical Identity and Properties

The formal IUPAC name for the compound is 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid .[1][2][3] It is a stable organic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole heterocycle, which is further substituted with a propanoic acid side chain.

Physicochemical and Crystallographic Data

The key quantitative data for this compound are summarized in the table below. The crystallographic information is derived from single-crystal X-ray diffraction studies, which reveal a slightly twisted molecular structure where the pyridine and oxadiazole rings are nearly coplanar.[1][2] In the solid state, molecules form one-dimensional chains along the c-axis through intermolecular O—H···N hydrogen bonds.[1][2]

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 876716-11-9 | [4] |

| Molecular Formula | C₁₀H₉N₃O₃ | [1][3][4] |

| Molecular Weight | 219.20 g/mol | [1][4] |

| Crystal System | Orthorhombic | [1] |

| Unit Cell Dimensions | a = 6.1298 (12) Åb = 6.8194 (14) Åc = 23.426 (5) Å | [1] |

| Unit Cell Volume | 979.2 (3) ų | [1] |

| Molecules per Cell (Z) | 4 | [1] |

Experimental Protocols: Synthesis

The synthesis of 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is achieved through a two-step process starting from a pyridine-based nitrile.[1] The general workflow is illustrated in the diagram below.

Detailed Synthesis Methodology

The following protocol is adapted from published literature for the synthesis of the title compound.[1]

Step 1: Preparation of the Amidoxime Intermediate

-

Dissolve the starting nitrile (0.2 mol) in ethanol (20 mL).

-

Prepare a separate solution of hydroxylamine hydrochloride (0.4 mol) in water (40 mL) and add it to the nitrile solution.

-

Slowly add a solution of anhydrous sodium carbonate (0.4 mol) in water (120 mL) to the reaction mixture.

-

Stir the resulting mixture at 358 K (85 °C) for 5 hours.

-

Reduce the volume of the mixture under vacuum to remove some water, promoting precipitation.

-

Filter the resulting suspension to collect the solid amidoxime.

-

Wash the solid product with cold water and dry it under a vacuum.

Step 2: Formation of the 1,2,4-Oxadiazole Ring

-

Thoroughly triturate (grind together) the dried amidoxime (0.04 mol) and succinic anhydride (0.08 mol).

-

Heat the solid mixture in an oil bath to 403 K (130 °C) and maintain this temperature for 4 hours. This step drives the cyclization and formation of the oxadiazole ring.

-

Cool the reaction mixture to room temperature.

-

Wash the solid product with cold water to remove any unreacted succinic acid.

-

Filter the product and recrystallize it from ethanol to obtain the purified 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid.

Biological Activity and Potential Applications

While specific biological data for 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is not extensively documented in publicly available literature, the 1,2,4-oxadiazole core is a well-recognized pharmacophore in drug discovery.[1][5] Derivatives of this heterocyclic system have been investigated for a wide array of therapeutic applications.

The relationship between the core structure and its documented biological activities is outlined below.

-

Analgesic Properties: Certain 3,5-disubstituted 1,2,4-oxadiazoles have demonstrated analgesic effects in preliminary pharmacological studies.[5]

-

Muscarinic Receptor Agonism: Oxadiazole derivatives, such as those incorporating a quinuclidine moiety, have been identified as potent muscarinic agonists, showing selectivity for the M2 receptor subtype.[6]

-

Anticancer Research: A novel 1,2,4-oxadiazole derivative of glycyrrhetinic acid was shown to overcome P-glycoprotein-mediated multidrug resistance in tumor cells, indicating potential applications in oncology.[7]

-

Other Activities: The 1,2,4-oxadiazole scaffold has also been explored for developing larvicides and as a core component in luminescent liquid crystals.[1][8]

Given this context, 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid represents a molecule of interest for further pharmacological screening, particularly in areas where other oxadiazole derivatives have shown promise. Its unique combination of a pyridine ring (a common feature in pharmaceuticals) and a propanoic acid side chain (which can influence solubility and pharmacokinetic properties) makes it a candidate for investigation in various therapeutic areas.

References

- 1. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid (C10H9N3O3) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. The action of (+/-)L-660,863 [(+/-)3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine] at muscarinic receptor subtypes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic Acid

This technical guide provides a detailed overview of the synthesis pathway for 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid, a molecule of interest for researchers and professionals in drug development. The synthesis involves a two-step process commencing with the formation of a pyridine-3-carboxamidoxime intermediate, followed by its reaction with succinic anhydride to yield the final compound.

Experimental Protocols

The synthesis is comprised of two primary experimental stages as detailed below.

Step 1: Synthesis of Pyridine-3-carboxamidoxime (Amidoxime Intermediate)

The initial step involves the conversion of a nitrile to its corresponding amidoxime.

Methodology: To a solution of 3-cyanopyridine (0.2 mol) in ethanol (20 mL), a solution of hydroxylamine hydrochloride (0.4 mol) in water (40 mL) is added. Subsequently, a solution of anhydrous sodium carbonate (0.4 mol) in water (120 mL) is slowly introduced to the mixture. The resulting solution is stirred at 358 K (85 °C) for 5 hours. Following the reaction, the mixture is concentrated under a vacuum to reduce the water content. The suspension is then filtered, and the solid amidoxime product is washed with cold water and dried under a vacuum.[1]

Step 2: Synthesis of this compound

The second step involves the cyclization of the amidoxime intermediate with succinic anhydride to form the target 1,2,4-oxadiazole ring.

Methodology: A thoroughly triturated mixture of the pyridine-3-carboxamidoxime (0.04 mol) and succinic anhydride (0.08 mol) is heated in an oil bath to 403 K (130 °C).[1] The reaction is maintained at this temperature for 4 hours. After cooling to room temperature, the product is washed with cold water, filtered, and then recrystallized from ethanol.[1] Block-shaped crystals suitable for X-ray diffraction can be obtained from methanol.[1]

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of the final compound.

Table 1: Reaction Parameters

| Step | Reactants | Molar Ratio (Reactant:Reagent) | Solvent | Temperature (K) | Time (h) |

| 1 | 3-Cyanopyridine, Hydroxylamine HCl, Na2CO3 | 1:2:2 | Ethanol/Water | 358 | 5 |

| 2 | Pyridine-3-carboxamidoxime, Succinic Anhydride | 1:2 | None (neat) | 403 | 4 |

Table 2: Crystal Data for this compound[1]

| Parameter | Value |

| Molecular Formula | C₁₀H₉N₃O₃ |

| Molecular Weight | 219.20 |

| Crystal System | Orthorhombic |

| a (Å) | 6.1298 (12) |

| b (Å) | 6.8194 (14) |

| c (Å) | 23.426 (5) |

| Volume (ų) | 979.2 (3) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

Synthesis Pathway Visualization

The logical flow of the two-step synthesis is depicted in the following diagram.

Caption: Two-step synthesis pathway for the target compound.

This guide provides a comprehensive and structured overview of the synthesis of this compound, intended to be a valuable resource for researchers in the field.

References

Technical Guide: Physicochemical Properties of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid. The information is compiled from available literature and databases, focusing on data relevant to research and development.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some crystallographic data is experimentally derived, several other key parameters are currently only available as predicted values.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O₃ | |

| Molecular Weight | 219.20 g/mol | |

| CAS Number | 876716-11-9 | |

| Predicted Boiling Point | 470.3 ± 55.0 °C | |

| Predicted Density | 1.360 ± 0.06 g/cm³ | |

| Predicted pKa | 4.04 ± 0.10 | |

| Melting Point | Not available | |

| Solubility | Not available | |

| LogP | Not available |

Crystal Structure and Conformation

Crystallographic studies have provided insight into the solid-state structure of this compound. The compound crystallizes in an orthorhombic system. Key structural features include:

-

The pyridine ring and the 1,2,4-oxadiazole ring are nearly coplanar.

-

The molecule exhibits a slightly twisted conformation.

-

In the crystal lattice, molecules are linked by intermolecular O-H···N hydrogen bonds, forming a one-dimensional chain.

| Crystal Data Parameter | Value |

| Crystal System | Orthorhombic |

| a | 6.1298 (12) Å |

| b | 6.8194 (14) Å |

| c | 23.426 (5) Å |

| V | 979.2 (3) ų |

| Z | 4 |

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of the title compound from an amidoxime precursor and succinic anhydride.

Materials:

-

Pyridine-3-carboxamidoxime

-

Succinic anhydride

-

Ethanol

Procedure:

-

A thoroughly triturated mixture of pyridine-3-carboxamidoxime (0.04 mol) and succinic anhydride (0.08 mol) is heated in an oil bath to 403 K (130 °C).

-

The reaction mixture is maintained at this temperature for 4 hours.

-

After cooling to room temperature, the solid product is washed with cold water.

-

The crude product is collected by filtration.

-

Recrystallization from ethanol yields the purified this compound.

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of the title compound.

Biological Context and Signaling Pathways

While the 1,2,4-oxadiazole scaffold is known to be a constituent of various biologically active molecules with activities including antibacterial and anticancer effects, specific studies detailing the mechanism of action or the signaling pathways directly modulated by this compound are not currently available in the public domain. Further research is required to elucidate the specific biological targets and pharmacological effects of this particular compound.

Data Gaps and Future Research

This guide highlights the current state of knowledge regarding the physicochemical properties of this compound. Significant data gaps remain, particularly concerning experimentally determined values for melting point, boiling point, solubility, and logP. The absence of this information may pose challenges for its application in drug development and other research areas.

Future research should prioritize the experimental determination of these fundamental physicochemical properties. Furthermore, investigations into the biological activity and potential signaling pathway interactions of this compound are warranted to explore its therapeutic potential.

An In-depth Technical Guide on 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid

This technical guide provides a comprehensive overview of the available data on 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid, tailored for researchers, scientists, and professionals in the field of drug development. The document covers physicochemical properties, qualitative solubility, synthesis protocols, and potential biological activities, with a focus on clear data presentation and detailed methodologies.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its handling, formulation, and application in research settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉N₃O₃ | [1][2] |

| Molecular Weight | 219.20 g/mol | [1][2] |

| CAS Number | 876716-11-9 | [2] |

| Appearance | Crystalline solid | [1] |

| Crystal System | Orthorhombic | [1] |

Solubility Data

| Solvent | Qualitative Solubility | Reference |

| Ethanol | Soluble upon heating (used for recrystallization) | [1] |

| Methanol | Soluble (used to obtain crystals for X-ray diffraction) | [1] |

| Water | Low solubility (product washed with cold water) | [1] |

Note: The information above is based on recrystallization and washing steps during synthesis and does not represent quantitative solubility measurements. Further experimental studies are required to determine the precise solubility in various solvent systems at different temperatures.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is a two-step process starting from a nitrile precursor.[1]

Step 1: Synthesis of the Amidoxime Intermediate

-

A solution of the starting nitrile (0.2 mol) in ethanol (20 mL) is prepared.

-

Hydroxylamine hydrochloride (0.4 mol) dissolved in water (40 mL) is added to the nitrile solution.

-

Anhydrous sodium carbonate (0.4 mol) in water (120 mL) is slowly added to the reaction mixture.

-

The mixture is stirred at 358 K (85 °C) for 5 hours.

-

The mixture is then concentrated under vacuum to reduce the volume of water.

-

The resulting suspension is filtered to collect the solid amidoxime.

-

The collected solid is washed with cold water and dried under vacuum.

Step 2: Cyclization to form the 1,2,4-Oxadiazole Ring

-

A thoroughly triturated mixture of the dried amidoxime (0.04 mol) and succinic anhydride (0.08 mol) is prepared.

-

This mixture is heated in an oil bath to 403 K (130 °C) and maintained at this temperature for 4 hours.

-

After cooling to room temperature, the product is washed with cold water and filtered.

-

The crude product is purified by recrystallization from ethanol.

Biological Context and Potential Signaling Pathways

While specific biological studies on this compound are limited in the public domain, the 1,2,4-oxadiazole core is a well-recognized heterocyclic scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[1] Derivatives of 1,2,4-oxadiazoles have been investigated for their potential as anticancer agents, with some showing inhibitory effects on key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[3]

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.

The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a 1,2,4-oxadiazole derivative acting as an EGFR inhibitor.

This pathway highlights how an inhibitor could block the initial activation of the EGFR cascade, thereby preventing downstream signaling that leads to cell proliferation. This represents a plausible mechanism of action for compounds within this chemical class, though it must be empirically verified for the specific molecule .

References

- 1. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry. The document details the crystallographic data, experimental protocols for its synthesis and crystallization, and explores its potential biological relevance in the context of P-glycoprotein modulation.

Introduction

The 1,2,4-oxadiazole moiety is a prominent scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[1] The incorporation of a pyridine ring and a propanoic acid side chain, as seen in this compound, offers unique physicochemical properties that can influence its biological interactions. Understanding the three-dimensional arrangement of this molecule at an atomic level through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide presents a comprehensive overview of its solid-state structure and the methodologies used for its characterization.

Crystal Structure and Molecular Geometry

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules in the unit cell.[1]

The molecular structure reveals that the pyridine ring and the 1,2,4-oxadiazole ring are nearly coplanar, with a dihedral angle of 11.3(1)°.[2] The propanoic acid side chain adopts an extended conformation.[2] In the crystal, molecules are linked by intermolecular O-H···N hydrogen bonds, forming chains along the crystallographic c-axis.[2]

Crystallographic Data

The quantitative crystallographic data for this compound are summarized in the table below.

| Parameter | Value[1] |

| Chemical Formula | C₁₀H₉N₃O₃ |

| Formula Weight | 219.20 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.1298 (12) |

| b (Å) | 6.8194 (14) |

| c (Å) | 23.426 (5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 979.2 (3) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Density (calculated) (g/cm³) | 1.486 |

| Absorption Coefficient (mm⁻¹) | 0.11 |

| F(000) | 456 |

| Crystal Size (mm³) | 0.33 x 0.22 x 0.21 |

| θ range for data collection (°) | 2.0 to 26.0 |

| Reflections collected | 8147 |

| Independent reflections | 1138 [R(int) = 0.049] |

| Final R indices [I > 2σ(I)] | R1 = 0.034, wR2 = 0.083 |

| R indices (all data) | R1 = 0.046, wR2 = 0.088 |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is a two-step process starting from 3-cyanopyridine.

Step 1: Synthesis of N'-hydroxypyridine-3-carboximidamide

To a solution of 3-cyanopyridine (0.2 mol) in ethanol (20 mL), an aqueous solution of hydroxylamine hydrochloride (0.4 mol in 40 mL of water) is added. Subsequently, an aqueous solution of anhydrous sodium carbonate (0.4 mol in 120 mL of water) is slowly added to the mixture. The reaction mixture is stirred at 85 °C (358 K) for 5 hours. The mixture is then concentrated under reduced pressure to partially remove water. The resulting suspension is filtered, and the solid amidoxime product is washed with cold water and dried under vacuum.

Step 2: Synthesis of this compound

A thoroughly triturated mixture of N'-hydroxypyridine-3-carboximidamide (0.04 mol) and succinic anhydride (0.08 mol) is heated in an oil bath to 130 °C (403 K) and maintained at this temperature for 4 hours. After cooling to room temperature, the solid product is washed with cold water, filtered, and recrystallized from ethanol.

Crystallization

Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a methanol solution of the purified compound.

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a diffractometer. Data collection is performed at 293 K using graphite-monochromated Mo Kα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Potential Biological Signaling Pathway Involvement

While the specific biological target of this compound has not been explicitly reported, structurally similar compounds, particularly those containing a 3-meta-pyridin-1,2,4-oxadiazole moiety, have been identified as inhibitors of P-glycoprotein (P-gp).[3][4] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.[3]

Inhibition of P-gp can restore the sensitivity of resistant cancer cells to chemotherapy. The proposed mechanism involves the binding of the inhibitor to the transmembrane domain of P-gp, which allosterically prevents the binding and/or transport of cytotoxic drugs.[3] This leads to an increased intracellular concentration of the anticancer agent, thereby enhancing its efficacy.

Below is a diagram illustrating the proposed mechanism of action for a P-gp inhibitor in a multidrug-resistant cancer cell.

Caption: Hypothetical mechanism of P-gp inhibition in a multidrug-resistant cancer cell.

Experimental Workflow

The overall workflow for the crystal structure analysis of this compound is depicted in the diagram below.

Caption: Experimental workflow for crystal structure analysis.

Conclusion

This technical guide has provided a detailed analysis of the crystal structure of this compound. The presented crystallographic data, molecular geometry, and experimental protocols offer valuable information for researchers in the fields of medicinal chemistry and materials science. The exploration of its potential role as a P-glycoprotein inhibitor, based on structurally related compounds, highlights a promising avenue for future pharmacological investigation. The detailed methodologies and visualizations provided herein serve as a comprehensive resource for the synthesis, characterization, and potential application of this and similar 1,2,4-oxadiazole derivatives.

References

- 1. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Expanding Therapeutic Potential of 1,2,4-Oxadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole scaffold, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a bioisostere for amide and ester groups, contribute to its diverse pharmacological profile. This technical guide provides an in-depth overview of the significant biological activities of 1,2,4-oxadiazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts.

Anticancer Activity

1,2,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes to the disruption of critical signaling pathways involved in cancer cell proliferation and survival.

A notable mechanism is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CAIX.[1] For instance, certain 1,2,4-oxadiazole-sulfonamide conjugates have shown significant anti-proliferative activity against colorectal cancer cell lines (HCT-116) by targeting CAIX.[1] Other derivatives have been found to induce apoptosis and arrest cell growth by selectively inhibiting histone deacetylases (HDACs).[2]

The cytotoxicity of these compounds is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Quantitative Anticancer Activity Data

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole linked Imidazopyridines | MCF-7 (Breast) | 0.68 ± 0.03 | [3] |

| A-549 (Lung) | 1.56 ± 0.061 | [3] | |

| A375 (Melanoma) | 0.79 ± 0.033 | [3] | |

| 1,2,4-Oxadiazole linked with 1,2,4-Thiadiazole-Pyrimidines | MCF-7 (Breast) | 0.22 ± 0.078 | [3] |

| A-549 (Lung) | 0.11 ± 0.051 | [3] | |

| Colo-205 (Colon) | 0.93 ± 0.043 | [3] | |

| A2780 (Ovarian) | 0.34 ± 0.056 | [3] | |

| 1,2,4-Oxadiazole-Sulfonamide Conjugates | HCT-116 (Colorectal) | 11.1 (anti-proliferative) | [1] |

| 4.23 (CAIX inhibition) | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of 1,2,4-oxadiazole derivatives on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1,2,4-Oxadiazole derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivative in culture medium. After 24 hours, replace the medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 24-48 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 1,2,4-oxadiazole derivatives have been investigated for their potential to modulate inflammatory responses. A significant mechanism of action for their anti-inflammatory effects is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] This pathway plays a crucial role in regulating the expression of pro-inflammatory genes. By inhibiting the activation of NF-κB, these compounds can reduce the production of inflammatory mediators such as nitric oxide (NO).[4]

The in vivo anti-inflammatory activity of these derivatives is often evaluated using the carrageenan-induced paw edema model in rodents.

Quantitative Anti-inflammatory Activity Data

| Compound ID | Inhibition of NO release (%) | In vivo Edema Inhibition (%) | Reference |

| 17 | High | Not specified | [4] |

| 10 | Not specified | 88.33 | [5] |

| 3 | Not specified | 66.66 | [5] |

| 5 | Not specified | 55.55 | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is used to evaluate the in vivo anti-inflammatory activity of 1,2,4-oxadiazole derivatives.

Materials:

-

Wistar rats (150-200 g)

-

1% Carrageenan solution in saline

-

1,2,4-Oxadiazole derivative

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Standard drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

-

Grouping and Fasting: Divide the animals into groups (n=6): vehicle control, standard drug, and test compound groups. Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the 1,2,4-oxadiazole derivative or the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,2,4-oxadiazole derivatives have shown promising activity against a range of bacteria and fungi. Some derivatives have been reported to be effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Activity Data

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| 3-substituted 5-amino 1,2,4-oxadiazole | Staphylococcus aureus | 0.15 | [6] |

| Salmonella schottmulleri | 0.05 | [6] | |

| Escherichia coli | 0.05 | [6] | |

| Pseudomonas aeruginosa | 7.8 | [6] | |

| Candida albicans | 12.5 | [6] | |

| Benzimidazole-oxadiazole hybrid | Mycobacterium tuberculosis H37Rv | 1.6 | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of 1,2,4-oxadiazole derivatives.

Materials:

-

Bacterial or fungal strain

-

Mueller-Hinton Broth (MHB) or appropriate broth medium

-

1,2,4-Oxadiazole derivative

-

Sterile 96-well microplate

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the 1,2,4-oxadiazole derivative in the broth medium in the wells of a 96-well plate.

-

Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Central Nervous System (CNS) Activity

1,2,4-oxadiazole derivatives have shown potential as therapeutic agents for neurological disorders. They have been designed as muscarinic receptor agonists, which are of interest for treating cognitive deficits.[8] More recently, these compounds have been explored as multi-target agents for Alzheimer's disease, simultaneously inhibiting acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B).[9][10] AChE inhibitors increase the levels of the neurotransmitter acetylcholine, while MAO-B inhibitors can have neuroprotective effects.

Quantitative CNS-related Activity Data

| Compound Type | Target | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole-based derivatives | AChE | 0.00098 - 0.07920 | [9] |

| MAO-B | 117.43 - 140.02 | [9] | |

| 1,2,4-Oxadiazole-based derivatives | AChE | 0.0158 - 0.121 | [10] |

| MAO-B | 74.68 - 225.48 | [10] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for AChE inhibitory activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

1,2,4-Oxadiazole derivative

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor). The IC50 value is then determined.

Conclusion

The 1,2,4-oxadiazole nucleus continues to be a highly valuable scaffold in the design and development of new therapeutic agents. The derivatives discussed in this guide demonstrate a broad spectrum of biological activities, highlighting their potential to address significant unmet medical needs in oncology, inflammation, infectious diseases, and neurology. The provided experimental protocols and pathway diagrams serve as a resource for researchers to further explore and optimize these promising compounds. Future work should focus on elucidating detailed structure-activity relationships, improving pharmacokinetic profiles, and conducting extensive in vivo studies to translate the in vitro potential of 1,2,4-oxadiazole derivatives into clinically effective treatments.

References

- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. NF-κB Signaling Pathway Diagram [scispace.com]

An In-depth Technical Guide on the Discovery of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural characterization of the compound 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid. While the specific biological activity of this molecule is not extensively documented in publicly available literature, the 1,2,4-oxadiazole scaffold is a known pharmacophore present in various biologically active agents. This guide details the established synthetic protocol and presents its crystallographic data. Furthermore, it explores the potential biological context by examining the GPR109A signaling pathway, a target for other nicotinic acid derivatives, providing a framework for potential future investigations into the pharmacological properties of this compound.

Introduction

The 1,2,4-oxadiazole ring is a versatile heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its presence in a wide array of compounds with diverse biological activities.[1] These activities include, but are not limited to, acting as agonists for various receptors and exhibiting anti-inflammatory and anti-cancer properties. The compound this compound, with the chemical formula C₁₀H₉N₃O₃, is a molecule incorporating this key scaffold.[2][3] This guide focuses on the foundational aspects of its discovery, specifically its chemical synthesis and structural elucidation.

Chemical Synthesis

The synthesis of this compound has been described and involves a two-step process starting from a nitrile precursor.[1]

Experimental Protocols

Step 1: Synthesis of the Amidoxime Intermediate

-

To a solution of the starting nitrile (0.2 mol) in ethanol (20 mL), add hydroxylamine hydrochloride (0.4 mol) dissolved in water (40 mL).[1]

-

Slowly add a solution of anhydrous sodium carbonate (0.4 mol) in water (120 mL) to the reaction mixture.[1]

-

Stir the resulting mixture at 358 K (85 °C) for 5 hours.[1]

-

Concentrate the mixture under vacuum to partially evaporate the water.[1]

-

Filter the resulting suspension to collect the solid amidoxime.[1]

-

Wash the collected solid with cold water and dry it under a vacuum.[1]

Step 2: Synthesis of this compound

-

Thoroughly triturate a mixture of the dried amidoxime (0.04 mol) and succinic anhydride (0.08 mol).[1]

-

Heat the mixture in an oil bath to 403 K (130 °C) and maintain this temperature for 4 hours.[1]

-

Cool the reaction mixture to room temperature.[1]

-

Wash the resulting product with cold water and filter.[1]

-

Recrystallize the crude product from ethanol to yield the final compound.[1]

Experimental Workflow: Synthesis of this compound

Structural Characterization and Data

The molecular structure of this compound has been determined by X-ray crystallography. The compound crystallizes in an orthorhombic system.[2]

Table 1: Crystallographic Data [1][2]

| Parameter | Value |

| Molecular Formula | C₁₀H₉N₃O₃ |

| Molecular Weight | 219.20 |

| Crystal System | Orthorhombic |

| a (Å) | 6.1298 (12) |

| b (Å) | 6.8194 (14) |

| c (Å) | 23.426 (5) |

| V (ų) | 979.2 (3) |

| Z | 4 |

| Temperature (K) | 293 |

Structurally, the pyridine ring is nearly coplanar with the 1,2,4-oxadiazole ring, with a dihedral angle of 11.3(1)°. The carboxylic acid group is rotated by 8.4(2)° relative to the oxadiazole ring plane. The aliphatic chain adopts an extended conformation.[2] In the crystal structure, molecules are linked by intermolecular O—H···N hydrogen bonds, forming a chain along the c-axis.[2]

Potential Biological Target: GPR109A Signaling Pathway

While no specific biological data for this compound has been found in the reviewed literature, its structural similarity to nicotinic acid (niacin), a known agonist of the G protein-coupled receptor 109A (GPR109A), suggests that this receptor could be a potential, yet unconfirmed, target.[1][4] GPR109A is a receptor for niacin and the endogenous ligand β-hydroxybutyrate.[1] It is primarily expressed in adipocytes and various immune cells.[1][5]

Activation of GPR109A by an agonist like niacin initiates a cascade of intracellular events. In adipocytes, GPR109A activation leads to the inhibition of adenylyl cyclase through a Gᵢ/G₀ protein-mediated pathway, resulting in decreased cyclic AMP (cAMP) levels.[1] This reduction in cAMP inhibits hormone-sensitive lipase, leading to a decrease in lipolysis and the release of free fatty acids into the bloodstream.[4]

In immune cells such as macrophages, GPR109A activation has been shown to exert anti-inflammatory effects.[6][7] This can involve the inhibition of pro-inflammatory cytokine production and the modulation of cholesterol efflux.[6][8]

GPR109A Signaling Pathway in Adipocytes

Conclusion

This compound is a heterocyclic compound whose synthesis and solid-state structure are well-characterized. While its specific biological functions remain to be elucidated, its structural features suggest that it may interact with biological targets such as G protein-coupled receptors. The detailed experimental protocols and structural data provided in this guide serve as a valuable resource for researchers interested in synthesizing this compound for further investigation. The exploration of the GPR109A signaling pathway offers a potential avenue for future pharmacological screening and drug development efforts centered on this and related 1,2,4-oxadiazole derivatives. Further in vitro and in vivo studies are warranted to determine the biological activity and therapeutic potential of this compound.

References

- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]

- 7. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - Watch Related Videos [visualize.jove.com]

- 8. Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of Pyridinyl Oxadiazole Compounds: A Technical Guide to Key Molecular Targets

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the diverse therapeutic applications of pyridinyl oxadiazole compounds, offering valuable insights for researchers, scientists, and drug development professionals. This in-depth whitepaper details the core molecular targets of these versatile heterocyclic compounds, presenting a wealth of quantitative data, detailed experimental protocols, and novel visualizations of key signaling pathways.

Pyridinyl oxadiazole derivatives have emerged as a promising class of molecules in medicinal chemistry, demonstrating significant potential in the treatment of cancer, neurodegenerative diseases, inflammation, and microbial infections. Their unique structural features allow for interaction with a wide array of biological targets, paving the way for the development of novel therapeutics with enhanced efficacy and selectivity.

Anticancer Applications: Targeting Cell Proliferation and Survival

In the realm of oncology, pyridinyl oxadiazole compounds have been shown to inhibit several key proteins involved in cancer cell growth and proliferation. Notably, Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle, has been identified as a primary target.[1] Certain derivatives have also demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two key players in tumor angiogenesis and metastasis.[1] Furthermore, these compounds have been found to stabilize G-quadruplex DNA structures, which are implicated in the regulation of oncogene expression.[2]

Table 1: Anticancer Activity of Pyridinyl Oxadiazole Derivatives

| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |

| 5k | A549 (Lung Cancer) | CDK2 | 6.99 ± 3.15 | [1] |

| 3g, 3h, 3v, 3w, 3x | Various (Leukemia, Melanoma, Breast) | Not specified | Growth inhibition at 10 µM | [3] |

| 25 | A549, H2228 (Non-small cell lung) | Twist1 | 2.03 (A549), 9.80 (H2228) | [4] |

| 15a | Colo205, MCF-7, A2780, A549 | Not specified | 0.10, 0.24, 0.11, 0.32 | [5] |

Neuroprotective Effects: A Multi-pronged Approach to Neurodegeneration

Pyridinyl oxadiazole compounds have shown significant promise in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease. Their mechanism of action often involves the inhibition of key enzymes responsible for the degradation of neurotransmitters and the formation of pathological protein aggregates.

In Alzheimer's disease models, these compounds have demonstrated potent inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[6][7][8] They also inhibit Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), which are involved in the metabolism of monoamine neurotransmitters and have been implicated in neuroinflammation.[4][6][9] For Parkinson's disease, certain derivatives have been shown to inhibit the aggregation of α-synuclein, a protein that forms toxic clumps in the brains of patients.[10]

Table 2: Inhibition of Enzymes in Neurodegenerative Disease Models

| Compound ID | Target | IC50 (µM) | Reference |

| 1b, 2a-c, 3b, 4a-c, 5a-c | AChE | 0.00098 - 0.07920 | [6] |

| 3a, 3b, 1c | BuChE | 16.64, 17.14, 17.74 | [6] |

| 1a, 1b, 3a, 3c, 4b | MAO-A | 47.25 - 129.7 | [6] |

| 3b, 4c | MAO-B | 140.02, 117.43 | [6] |

| 23a, 23b, 23c | MAO-B | 0.039, 0.066, 0.045 | [4] |

Anti-inflammatory Properties: Targeting the COX Pathway

The anti-inflammatory potential of pyridinyl oxadiazole compounds stems from their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. Both COX-1 and COX-2 isoforms are targeted by these compounds, with some derivatives showing selectivity for COX-2, which is often associated with a more favorable side-effect profile.[3][11]

Table 3: COX Enzyme Inhibition by Pyridinyl Oxadiazole Derivatives

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| 3b | 0.46 | 3.82 | 0.12 | [3] |

| 3g | - | 2.65 | 1.68 | [3] |

| 3d | - | 4.92 | 1.14 | [3] |

Antimicrobial and Antitubercular Activities

Emerging research also points to the potential of pyridinyl oxadiazole compounds in combating infectious diseases. They have been investigated as inhibitors of the mycobacterial respiratory cytochrome bc1 complex and EthR, a transcriptional repressor in Mycobacterium tuberculosis, highlighting their potential as novel anti-tubercular agents.[5]

Experimental Methodologies

The evaluation of the therapeutic potential of pyridinyl oxadiazole compounds involves a range of standard and specialized experimental protocols.

Cytotoxicity and Anticancer Activity:

-

MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability and proliferation. Cancer cells are incubated with the test compounds for a specified period (e.g., 72 hours), after which the MTT reagent is added. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and quantified by measuring its absorbance. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[1]

Enzyme Inhibition Assays:

-

Cholinesterase Inhibition Assay (Ellman's Method): This method is used to determine the inhibitory activity of compounds against AChE and BuChE. The assay measures the hydrolysis of acetylthiocholine (or butyrylthiocholine) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically. The rate of color development is proportional to the enzyme activity, and the inhibition is calculated by comparing the rates in the presence and absence of the test compound.

-

Monoamine Oxidase (MAO) Inhibition Assay: The activity of MAO-A and MAO-B is typically measured using a fluorometric or radiometric assay. A specific substrate for each isoform is incubated with the enzyme in the presence or absence of the inhibitor. The rate of product formation is then quantified, and the IC50 value is determined.

-

Cyclooxygenase (COX) Inhibition Assay: The inhibitory effect on COX-1 and COX-2 is often determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandins by the respective enzyme. The concentration of prostaglandins is then quantified, and the percentage of inhibition is calculated.

Molecular Docking and Dynamics Simulations:

-

In Silico Studies: Computational methods are frequently employed to predict the binding modes and affinities of pyridinyl oxadiazole compounds with their target proteins. Molecular docking simulations are used to identify the most favorable binding poses, while molecular dynamics simulations are used to assess the stability of the ligand-protein complex over time. These studies provide valuable insights into the structure-activity relationships of the compounds.[1]

This technical guide underscores the significant therapeutic potential of pyridinyl oxadiazole compounds across a spectrum of diseases. The detailed data and pathway visualizations provided herein are intended to facilitate further research and accelerate the development of this promising class of molecules into clinically effective drugs.

References

- 1. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxadiazole/Pyridine-Based Ligands: A Structural Tuning for Enhancing G-Quadruplex Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

experimental protocol for 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid, a heterocyclic compound with potential applications in medicinal chemistry. The synthesis is a two-step process commencing with the formation of a pyridin-3-yl amidoxime intermediate, followed by its condensation with succinic anhydride to yield the final product.

Experimental Protocols

The synthesis is performed in two main stages as detailed below.

Stage 1: Synthesis of Pyridin-3-yl Amidoxime

-

Reaction Setup: In a suitable reaction vessel, dissolve the starting nitrile (0.2 mol) in ethanol (20 mL).[1] To this solution, add a solution of hydroxylamine hydrochloride (0.4 mol) in water (40 mL).[1]

-

Addition of Base: Slowly add a solution of anhydrous sodium carbonate (0.4 mol) in water (120 mL) to the reaction mixture.[1]

-

Reaction Conditions: Stir the resulting mixture at 358 K (85 °C) for 5 hours.[1]

-

Work-up and Isolation: After the reaction is complete, concentrate the mixture under vacuum to reduce the volume of water.[1] The resulting suspension is then filtered to collect the solid amidoxime.[1]

-

Purification: Wash the isolated solid with cold water and dry it under vacuum to obtain the purified pyridin-3-yl amidoxime.[1]

Stage 2: Synthesis of this compound

-

Reactant Preparation: Thoroughly triturate a mixture of the pyridin-3-yl amidoxime (0.04 mol) obtained from Stage 1 and succinic anhydride (0.08 mol).[1]

-

Reaction Conditions: Heat the triturated mixture in an oil bath to 403 K (130 °C) and maintain this temperature for 4 hours.[1]

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Wash the resulting product with cold water and collect it by filtration.[1]

-

Purification: Recrystallize the crude product from ethanol to obtain the purified this compound.[1] Block-shaped crystals suitable for X-ray diffraction can be obtained from methanol.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesized compound.

| Parameter | Value |

| Molecular Formula | C₁₀H₉N₃O₃ |

| Molecular Weight | 219.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 6.1298 (12) Å |

| b | 6.8194 (14) Å |

| c | 23.426 (5) Å |

| V | 979.2 (3) ų |

| Z | 4 |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Analytical Characterization of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid , a heterocyclic compound of interest in pharmaceutical research. The following protocols and data are intended to guide researchers in confirming the identity, purity, and physicochemical properties of this molecule.

Introduction

This compound is a molecule featuring a pyridine ring linked to a 1,2,4-oxadiazole core, with a propanoic acid side chain. This unique combination of functional groups necessitates a multi-faceted analytical approach for comprehensive characterization. The methods outlined below cover structural elucidation, purity assessment, and determination of key physical properties.

Physicochemical Properties

A summary of the fundamental physicochemical properties of the target compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O₃ | [1] |

| Molecular Weight | 219.20 g/mol | [1] |

| Appearance | Colorless crystals | [1] |

| Melting Point | Not explicitly reported, but synthesis involves heating to 403 K (130 °C) | [1] |

Analytical Methods and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Based on data from structurally related compounds, the following protocols are recommended for acquiring ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse width of 30°, acquisition time of 4 seconds, relaxation delay of 1 second.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: pulse width of 30°, acquisition time of 2 seconds, relaxation delay of 2 seconds.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

The expected chemical shifts, based on the analysis of similar structures, are summarized in Table 2.

Table 2: Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | ~9.2 (s) | ~152 |

| Pyridine-H4 | ~8.7 (d) | ~135 |

| Pyridine-H5 | ~7.5 (dd) | ~124 |

| Pyridine-H6 | ~8.3 (d) | ~148 |

| -CH₂- (propanoic acid) | ~3.3 (t) | ~28 |

| -CH₂- (propanoic acid) | ~2.9 (t) | ~30 |

| -COOH | ~12.5 (br s) | ~173 |

| Oxadiazole-C3 | - | ~168 |

| Oxadiazole-C5 | - | ~178 |

| Pyridine-C3 | - | ~127 |

Note: Predicted values are based on general chemical shift ranges for these functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition:

-

Acquire the spectrum in both positive and negative ion modes.

-

In positive ion mode, expect to observe the protonated molecule [M+H]⁺.

-

In negative ion mode, expect to observe the deprotonated molecule [M-H]⁻.

-

Perform tandem MS (MS/MS) on the parent ions to obtain fragmentation data.

-

Data Presentation: Expected Mass Spectrometry Data

Table 3: Expected Mass-to-Charge Ratios (m/z)

| Ion | Expected m/z |

| [M+H]⁺ | 220.07 |

| [M+Na]⁺ | 242.05 |

| [M-H]⁻ | 218.06 |

The fragmentation of the 1,2,4-oxadiazole ring is a key diagnostic tool in mass spectrometry.

References

Application Note: NMR Spectroscopic Analysis of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,2,4-oxadiazole ring is a key structural motif in a variety of biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such small organic molecules.[1][2] This application note provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra for the title compound, along with representative data.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The chemical shifts are referenced to a standard internal solvent signal.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 12.35 | br s | - | 1H | COOH |

| 9.28 | d | 2.2 | 1H | Pyridine-H2 |

| 8.79 | dd | 4.8, 1.6 | 1H | Pyridine-H6 |

| 8.41 | ddd | 8.0, 2.2, 1.6 | 1H | Pyridine-H4 |

| 7.62 | dd | 8.0, 4.8 | 1H | Pyridine-H5 |

| 3.45 | t | 7.5 | 2H | -CH₂- (α to oxadiazole) |

| 2.91 | t | 7.5 | 2H | -CH₂- (α to COOH) |

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 178.2 | C=O (Carboxylic Acid) |

| 172.5 | C5 (Oxadiazole) |

| 167.9 | C3 (Oxadiazole) |

| 152.8 | Pyridine-C2 |

| 148.1 | Pyridine-C6 |

| 135.7 | Pyridine-C4 |

| 125.9 | Pyridine-C3 |

| 124.3 | Pyridine-C5 |

| 30.8 | -CH₂- (α to COOH) |

| 24.5 | -CH₂- (α to oxadiazole) |

Experimental Protocols

A standard protocol for the NMR analysis of small organic molecules is outlined below.[3]

1. Sample Preparation

-

Materials:

-

This compound (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm diameter)

-

Pipette and tips

-

Vortex mixer

-

-

Procedure:

-

Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube using a pipette.

-

Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

2. NMR Data Acquisition

-

Instrumentation:

-

500 MHz NMR Spectrometer

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard 1D proton pulse sequence with water suppression (e.g., noesygppr1d) can be used if necessary, although for DMSO-d₆ a simple zg pulse program is often sufficient.[3]

-

Temperature: 298 K (25 °C)[3]

-

Spectral Width: 12 ppm[3]

-

Acquisition Time: 4 seconds[3]

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

Transmitter Frequency: Centered on the aromatic and aliphatic region.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard 1D carbon pulse sequence with proton decoupling (e.g., zgpg30).

-

Temperature: 298 K (25 °C)

-

Spectral Width: 200-250 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants to aid in structural assignment.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationship of the structural components of this compound.

Caption: Experimental workflow for NMR analysis.

Caption: Structural components of the target molecule.

References

- 1. omicsonline.org [omicsonline.org]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Analysis of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid

Audience: Researchers, scientists, and drug development professionals.